molecular formula C12H9F3N2O3S B1393529 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1257535-17-3

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No.: B1393529
CAS No.: 1257535-17-3
M. Wt: 318.27 g/mol
InChI Key: ZAYPIQKGAVDLTK-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a chemical compound with the molecular formula C12H9F3N2O3S and a molecular weight of 318.28 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety through an ether linkage. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 4-(Trifluoromethyl)pyridine, is synthesized through the trifluoromethylation of pyridine using reagents such as trifluoromethyl iodide and a suitable base.

    Ether Formation: The pyridine intermediate is then reacted with 4-hydroxybenzenesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The ether linkage allows for coupling reactions with other aromatic compounds, expanding its chemical versatility.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide: shares similarities with other trifluoromethyl-substituted pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-5-6-17-11(7-8)20-9-1-3-10(4-2-9)21(16,18)19/h1-7H,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYPIQKGAVDLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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